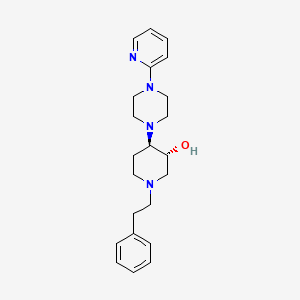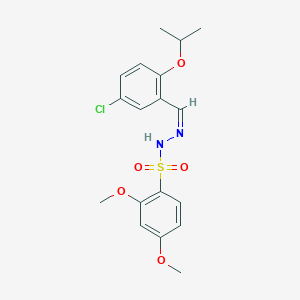
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylethyl group and a pyridinylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions using phenylethyl halides.
Attachment of the Pyridinylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the pyridinylpiperazine is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors in the body, leading to a biological response.
Enzymes: Inhibition or activation of enzymes, affecting metabolic pathways.
Ion Channels: Modulation of ion channels, influencing cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol: can be compared with other piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of a phenylethyl group and a pyridinylpiperazine moiety provides distinct properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
(3R,4R)-1-(2-phenylethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c27-21-18-24(12-9-19-6-2-1-3-7-19)13-10-20(21)25-14-16-26(17-15-25)22-8-4-5-11-23-22/h1-8,11,20-21,27H,9-10,12-18H2/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJJJBKNPDJQB-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzonitrile](/img/structure/B5081593.png)
![N-(2-methoxyphenyl)-2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5081596.png)
![1-[(5-Bromofuran-2-yl)methyl]azepane](/img/structure/B5081601.png)
![(4-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5081608.png)
![1-(2-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5081623.png)
![[4-[(4-Methylphenyl)sulfanylmethyl]phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B5081637.png)
![N-{4-[3,4-Dihydropyrazino[1,2-A][1,3]benzimidazol-2(1H)-YL]-2-methylphenyl}methanesulfonamide](/img/structure/B5081640.png)
![N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5081656.png)
![4-{1-cyano-2-[2-(2-propyn-1-yloxy)-1-naphthyl]vinyl}benzoic acid](/img/structure/B5081664.png)
![6-ethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5081679.png)
![N-methyl-6-(4-morpholinyl)-N-(5-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5081686.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5081690.png)

![3-[(E)-1-cyano-2-{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}ethenyl]benzonitrile](/img/structure/B5081701.png)
